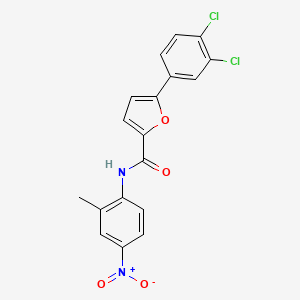
5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide is a synthetic organic compound. It belongs to the class of furan carboxamides, which are known for their diverse applications in medicinal chemistry and material science. The compound’s structure features a furan ring substituted with a carboxamide group, a dichlorophenyl group, and a nitrophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine, such as 2-methyl-4-nitroaniline, in the presence of coupling reagents like EDCI or DCC.
Substitution with the dichlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the furan derivative reacts with 3,4-dichlorophenyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The furan ring can be oxidized to a furanone using oxidizing agents like m-CPBA.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Sodium hydride, potassium carbonate
Major Products
Reduction of nitro group: 5-(3,4-dichlorophenyl)-N-(2-methyl-4-aminophenyl)furan-2-carboxamide
Oxidation of furan ring: 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-one
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving furan derivatives.
Medicine: Potential use as a pharmacophore in drug design, particularly for anti-inflammatory or anticancer agents.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved could be related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3,4-dichlorophenyl)-N-(2-methylphenyl)furan-2-carboxamide: Lacks the nitro group, which might affect its reactivity and biological activity.
5-(3,4-dichlorophenyl)-N-(4-nitrophenyl)furan-2-carboxamide: Lacks the methyl group, which could influence its steric properties and interactions with biological targets.
Uniqueness
The presence of both the nitro and methyl groups in 5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide makes it unique, potentially offering a distinct profile of chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C18H12Cl2N2O4 |
|---|---|
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
5-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-10-8-12(22(24)25)3-5-15(10)21-18(23)17-7-6-16(26-17)11-2-4-13(19)14(20)9-11/h2-9H,1H3,(H,21,23) |
InChI-Schlüssel |
UCGOAWUYMSMQRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({(4Z)-1-(4-methoxyphenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide](/img/structure/B12457419.png)
![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12457429.png)
![2-ethyl-6-methyl-N-[(4E)-1-(4-methylphenyl)-2-(morpholin-4-yl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]aniline](/img/structure/B12457430.png)
![N,N'-(sulfonyldibenzene-3,1-diyl)bis{2-[(4-chlorobenzyl)sulfanyl]acetamide}](/img/structure/B12457441.png)
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic acid](/img/structure/B12457449.png)
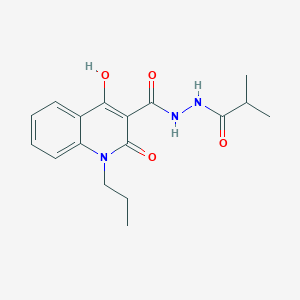
![N-(4-methoxyphenyl)-2-{1-methyl-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12457457.png)
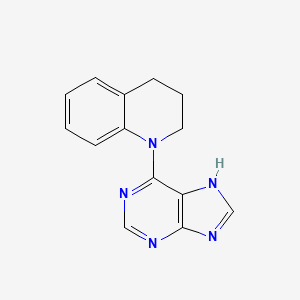
![N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B12457475.png)
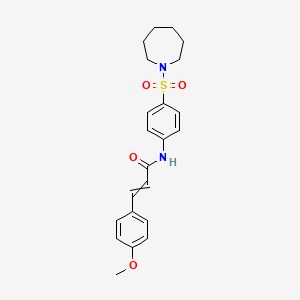
![2-({[3,5-Bis(phenylcarbamoyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B12457489.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12457490.png)
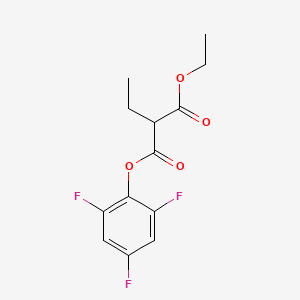
![5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12457501.png)
